3-(cyclohexylmethyl)-5-[(4-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
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Overview
Description
Synthesis Analysis
This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reactions .Physical And Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
Antimalarial Activity
Quinazolinone derivatives have been studied for their potential as antimalarial agents . The presence of a fluorobenzyl group may enhance the ability of the compound to interfere with the life cycle of the malaria parasite, Plasmodium falciparum . This could lead to the development of new antimalarial medications that are more effective against resistant strains of the parasite.
Antitumor Properties
The structural complexity of quinazolinones allows them to interact with various biological targets, making them candidates for antitumor drugs . They can inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis . Research in this field could lead to new treatments for various types of cancer.
Anticonvulsant Effects
Quinazolinones have shown promise as anticonvulsants . They may modulate neurotransmitter release or act on ion channels to prevent seizures . Further research could result in new medications for the treatment of epilepsy and other seizure disorders.
Fungicidal and Antimicrobial Activity
The compound’s ability to form stable complexes with enzymes essential for microbial survival gives it fungicidal and antimicrobial properties . This could be particularly useful in agriculture to protect crops from fungal infections and in medicine to treat bacterial infections.
Anti-inflammatory Use
Quinazolinones can act as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines . This application has potential in the treatment of chronic inflammatory diseases such as rheumatoid arthritis.
Graphene Oxide Nanosheet Catalysis
The compound could be used in the synthesis of other quinazolinones using graphene oxide nanosheets as a catalyst in an aqueous medium . This “on-water” synthesis method is environmentally friendly and could be applied in the pharmaceutical industry for the efficient production of various quinazolinone derivatives.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(cyclohexylmethyl)-5-[(4-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O3S/c1-32-22-13-19-20(14-23(22)33-2)28-26(34-15-17-8-10-18(27)11-9-17)30-21(25(31)29-24(19)30)12-16-6-4-3-5-7-16/h8-11,13-14,16,21H,3-7,12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBZMIJYTHGCDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=CC=C(C=C4)F)CC5CCCCC5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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